tert-Butyl 2-isopropylhydrazinecarboxylate

Description

Significance in Synthetic Organic Chemistry Research

The significance of tert-Butyl 2-isopropylhydrazinecarboxylate in synthetic organic chemistry is primarily linked to its bifunctional nature. The presence of the tert-butoxycarbonyl (Boc) group, a widely utilized protecting group, allows for the temporary masking of one of the hydrazine's nitrogen atoms. mdpi.com This protection strategy is fundamental in multi-step syntheses, enabling chemists to selectively perform reactions on other parts of a molecule without unintended interference from the hydrazine (B178648) moiety.

The tert-butyl group itself is a common motif in chemistry, often incorporated to introduce steric bulk. nih.govchemrxiv.org This steric hindrance can influence the conformational rigidity of a molecule, which is a critical factor in designing compounds with specific three-dimensional shapes and activities. chemrxiv.org The use of tert-butyl groups is a strategic approach to modulate the physical and chemical properties of a target molecule. researchgate.net The stability of the Boc group under many reaction conditions, coupled with its straightforward removal under acidic conditions, makes compounds like this compound highly practical tools for synthetic chemists. wikipedia.org

Role as a Key Precursor and Advanced Synthetic Building Block

This compound serves as a key precursor and an advanced synthetic building block in the construction of more complex molecular architectures. sigmaaldrich.com Organic building blocks are foundational, functionalized molecules used for the bottom-up assembly of larger structures, playing a crucial role in medicinal and organic chemistry. sigmaaldrich.com

Its utility as a precursor stems from the reactivity of the hydrazine functional group. Hydrazines are valuable intermediates in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceutical and agrochemical products. The isopropyl and Boc-protected nitrogen atoms provide specific points for further functionalization, allowing for the controlled and predictable assembly of target molecules. Researchers utilize this compound to introduce the isopropylhydrazine fragment into larger molecules, a substructure that may be important for the biological activity or physical properties of the final product. The ability to deprotect the Boc-protected nitrogen at a later synthetic stage provides an additional handle for subsequent chemical transformations, enhancing its versatility as a building block. researchgate.net

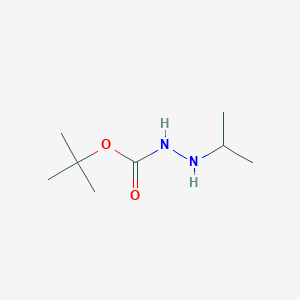

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl N-(propan-2-ylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(2)9-10-7(11)12-8(3,4)5/h6,9H,1-5H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAKAEDMCXRDPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459010 | |

| Record name | tert-Butyl 2-isopropylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16689-35-3 | |

| Record name | 1,1-Dimethylethyl 2-(1-methylethyl)hydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16689-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-isopropylhydrazinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Tert Butyl 2 Isopropylhydrazinecarboxylate

Reductive Amination Protocols for the Formation of tert-Butyl 2-isopropylhydrazinecarboxylate

Reductive amination is a cornerstone of amine synthesis and serves as a primary method for preparing this compound. nih.govorganic-chemistry.org This chemical strategy involves the reaction of a carbonyl compound with a hydrazine (B178648), which forms a hydrazone intermediate that is subsequently reduced to the desired hydrazine derivative.

Condensation of Acetone (B3395972) with tert-Butyl Carbazate (B1233558) Followed by In Situ Reduction (e.g., with Sodium Cyanoborohydride)

A highly efficient, one-pot procedure for synthesizing this compound involves the direct reaction of tert-butyl carbazate with acetone. commonorganicchemistry.com This initial step forms the corresponding hydrazone, tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate. The key to this method's success is the in situ reduction of this intermediate.

Sodium cyanoborohydride (NaBH3CN) is an ideal reducing agent for this transformation. chemicalbook.comorganic-chemistry.org Its mild nature and selectivity are crucial; it readily reduces the iminium ion formed from the hydrazone under slightly acidic to neutral conditions, while being significantly less reactive towards the ketone starting material. commonorganicchemistry.com This chemoselectivity prevents side reactions and allows the entire sequence to be performed in a single reaction vessel, which simplifies the process and often leads to high yields. organic-chemistry.org The reaction is typically conducted in a protic solvent like methanol (B129727) or ethanol (B145695), which facilitates both the hydrazone formation and the reduction step. commonorganicchemistry.com

Table 1: Key Components in In Situ Reductive Amination

| Role | Compound | Function |

|---|---|---|

| Hydrazine Source | tert-Butyl carbazate | Reacts with the carbonyl to form a hydrazone. |

| Carbonyl Source | Acetone | Provides the isopropyl group and forms the initial hydrazone intermediate. |

| Reducing Agent | Sodium cyanoborohydride | Selectively reduces the C=N bond of the hydrazone intermediate. |

| Solvent | Methanol / Ethanol | Solubilizes reactants and facilitates the reaction. |

Catalytic Hydrogenation of tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate Precursors (e.g., using Palladium on Carbon)

An alternative and widely used reduction method is the catalytic hydrogenation of the isolated tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate precursor. youtube.com This technique employs hydrogen gas (H2) and a heterogeneous catalyst, with palladium on carbon (Pd/C) being the most common choice. researchgate.net

This process is highly valued for its clean reaction profile and the ease of product purification. The reaction proceeds by adding the hydrazone precursor and the Pd/C catalyst to a suitable solvent, such as ethanol, and then exposing the mixture to a pressurized atmosphere of hydrogen. After the reaction is complete, the solid catalyst can be easily removed by filtration, leaving the desired product in solution. This method often provides excellent yields and high purity, avoiding the use of boron- and cyanide-containing reagents. youtube.com

Selective Reduction Techniques for the tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate Intermediate (e.g., Sodium Cyanoborohydride with Acid Catalysis)

The selective reduction of the carbon-nitrogen double bond in the tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate intermediate is critical. Sodium cyanoborohydride is particularly effective for this step due to its unique reactivity profile. organic-chemistry.org Unlike more powerful reducing agents, NaBH3CN is stable in mildly acidic conditions, which are often used to catalyze the reduction of imines and their derivatives. commonorganicchemistry.com

The reaction rate for the reduction of the protonated hydrazone (an iminium ion) is much faster than for a neutral ketone. organic-chemistry.org Therefore, by maintaining the pH in a weakly acidic range (typically pH 4-6), the hydrazone intermediate is preferentially protonated and reduced, while the unreacted acetone remains largely untouched. The addition of a catalytic amount of acid, such as acetic acid or dilute hydrochloric acid, can accelerate the reduction. researchgate.net This precise control makes NaBH3CN a superior choice for this selective transformation.

Chemical Reactivity and Transformations of Tert Butyl 2 Isopropylhydrazinecarboxylate

Regioselective Deprotection of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. In tert-butyl 2-isopropylhydrazinecarboxylate, the Boc group is attached to one of the nitrogen atoms of the hydrazine (B178648) moiety, rendering that nitrogen less nucleophilic and sterically hindered.

Acid-Mediated Cleavage of the Boc Protecting Group to Yield Isopropylhydrazine Derivatives (e.g., with Hydrochloric Acid)

The most common and efficient method for the deprotection of this compound is through acid-mediated cleavage. Strong acids, such as hydrochloric acid (HCl), readily cleave the Boc group, yielding the corresponding isopropylhydrazine salt.

The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the departure of the stable tert-butyl cation, which can be trapped by a nucleophile or eliminate a proton to form isobutene. The resulting carbamic acid intermediate is unstable and readily decarboxylates to afford the free hydrazine, which is then protonated by the excess acid to form the salt.

A typical laboratory procedure involves dissolving the Boc-protected hydrazine in a suitable organic solvent, such as dioxane or ethyl acetate, and treating it with a solution of hydrochloric acid. sigmaaldrich.com The reaction is generally rapid and can be carried out at room temperature. sigmaaldrich.com The resulting isopropylhydrazine hydrochloride can then be isolated as a stable salt.

| Reagent | Solvent | Temperature | Product |

| Hydrochloric Acid (HCl) | Dioxane | Room Temperature | Isopropylhydrazine hydrochloride |

| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature | Isopropylhydrazine trifluoroacetate |

Reactivity Profiles Characteristic of Hydrazine Derivatives

Once the Boc group is removed, the resulting isopropylhydrazine exhibits the characteristic reactivity of a monosubstituted hydrazine. The presence of two nitrogen atoms with lone pairs of electrons makes it both a nucleophile and a base. The isopropyl group, being an electron-donating group, slightly increases the nucleophilicity of the nitrogen atoms compared to unsubstituted hydrazine.

The primary reactivity of the deprotected isopropylhydrazine involves reactions with electrophiles. The terminal nitrogen atom (N-1) is generally more nucleophilic and less sterically hindered than the nitrogen atom bearing the isopropyl group (N-2), leading to regioselectivity in many of its reactions.

Derivatization Reactions of the Hydrazine Moiety

The hydrazine moiety of this compound, particularly after deprotection, is amenable to a variety of derivatization reactions, making it a versatile building block for the synthesis of more complex molecules, especially heterocycles.

One of the most significant applications is in the synthesis of pyrazole (B372694) derivatives. The Knorr pyrazole synthesis and related methodologies involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govmdpi.commdpi.com In the case of isopropylhydrazine, reaction with a symmetric 1,3-diketone would lead to a single pyrazole product. However, with unsymmetrical 1,3-diketones, a mixture of regioisomers can be formed.

The hydrazine can also react with other carbonyl compounds. For instance, reaction with aldehydes and ketones yields the corresponding hydrazones. These hydrazones can be stable compounds themselves or can be used as intermediates for further transformations.

Furthermore, the hydrazine moiety can undergo acylation reactions with acyl chlorides or anhydrides to form hydrazides. Alkylation reactions with alkyl halides are also possible, although care must be taken to control the degree of alkylation.

| Reactant | Product Type |

| 1,3-Diketone | Pyrazole |

| Aldehyde/Ketone | Hydrazone |

| Acyl Chloride | Hydrazide |

| Alkyl Halide | Alkylated Hydrazine |

These derivatization reactions highlight the utility of this compound as a precursor to a wide range of functionalized molecules with potential applications in various fields of chemistry.

Applications of Tert Butyl 2 Isopropylhydrazinecarboxylate in Advanced Organic Synthesis

Utility as an Intermediate in Drug Discovery and Medicinal Chemistry

The structural attributes of tert-butyl 2-isopropylhydrazinecarboxylate make it a highly sought-after precursor in the synthesis of pharmacologically active compounds. Its ability to introduce a protected hydrazine (B178648) moiety is crucial for the construction of various heterocyclic systems and for modifying existing drug scaffolds to enhance their biological activity.

Role in the Synthesis of Potential Anticancer Agents (e.g., as a Precursor to Trk Inhibitors)

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that have emerged as significant targets in cancer therapy. Inhibitors of Trk have shown promise in treating a variety of tumors. The synthesis of potent and selective Trk inhibitors often involves the construction of complex heterocyclic cores, and this compound can serve as a key starting material in these synthetic endeavors. For instance, it can be utilized in the formation of pyrazole (B372694) or other nitrogen-containing ring systems that are central to the pharmacophore of many Trk inhibitors.

While direct synthesis of a specific Trk inhibitor from this compound is not detailed in the provided search results, its application in creating substituted hydrazines is a fundamental step in building the core structures of many kinase inhibitors. The Boc-protected hydrazine allows for controlled reactions, preventing unwanted side reactions and enabling the sequential introduction of various substituents, a common strategy in the development of targeted cancer therapies. Other tert-butyl carbazate (B1233558) derivatives have been explored in the development of cytotoxic compounds against leukemia cells, highlighting the broader potential of this class of molecules in cancer research. nih.govmdpi.comnih.govmdpi.com

Application in the Development of Novel Acetylcholinesterase Inhibitors (through derived heterocyclic carbamates and carboxamides)

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the management of Alzheimer's disease. The development of new and more effective AChE inhibitors is an active area of research. Heterocyclic carbamates and carboxamides have been identified as promising classes of AChE inhibitors. nih.gov The synthesis of these complex molecules can be facilitated by using this compound as a precursor.

The hydrazine moiety of this compound can be acylated or reacted with various electrophiles to form heterocyclic structures. Subsequent manipulation of the isopropyl and Boc groups allows for the introduction of diverse functionalities, leading to the generation of libraries of potential AChE inhibitors. nih.govmdpi.com This approach enables the exploration of structure-activity relationships, a critical aspect of drug design. For example, the synthesis of novel 2-butyl-1,3-diaza-spiro orgsyn.orgorgsyn.orgnon-1-en-4-one derivatives, which have shown AChE inhibitory activity, could potentially utilize intermediates derived from similar hydrazine precursors. nih.gov

Contributions to Peptide and Peptoid Synthesis Methodologies

The fields of peptide and peptoid science have benefited from the unique properties of aza-amino acids, which are analogs of amino acids where the α-carbon is replaced by a nitrogen atom. These modifications can induce specific secondary structures and enhance proteolytic stability.

Integration into Aza-Amino Acid Scans for Structural Probing

Aza-amino acid scanning is a powerful technique used to probe the relationship between the secondary structure of a peptide and its biological activity. nih.gov By systematically replacing each amino acid in a peptide sequence with its aza-analog, researchers can identify residues that are critical for maintaining the bioactive conformation. This compound can serve as a precursor for the synthesis of aza-valine, an aza-amino acid analog of valine.

The synthesis of azapeptides often involves the use of N-Boc-aza(1)-dipeptides, which can be prepared from Boc-protected hydrazines. nih.gov The incorporation of aza-valine, derived from this compound, into a peptide sequence can disrupt or stabilize specific secondary structures, such as β-sheets, providing valuable insights into the structural requirements for biological function. nih.gov This information is crucial for the design of peptidomimetics with improved therapeutic properties.

Role in the Elaboration of Heterocyclic Scaffolds

The synthesis of diverse heterocyclic scaffolds is a central theme in organic chemistry, as these structures are prevalent in a vast number of natural products and synthetic drugs. This compound serves as a valuable building block for the construction of various nitrogen-containing heterocycles.

Its bifunctional nature, possessing both a nucleophilic hydrazine group and a protected amine, allows for a range of synthetic transformations. For instance, it can undergo condensation reactions with dicarbonyl compounds to form pyridazines or other related six-membered heterocycles. researchgate.net The isopropyl group can influence the regioselectivity of these reactions and the conformational properties of the resulting products. The Boc protecting group ensures that the N-H proton is available for subsequent functionalization after the initial cyclization, enabling the elaboration of the heterocyclic core with additional substituents.

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like tert-Butyl 2-isopropylhydrazinecarboxylate. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for an unambiguous confirmation of the compound's structure.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the protons of the tert-butyl group, the isopropyl group, and the N-H protons of the hydrazine (B178648) moiety. The large tert-butyl group, with its nine equivalent protons, would produce a prominent singlet peak. The isopropyl group would present a more complex pattern, with the six equivalent methyl protons appearing as a doublet and the single methine proton as a septet due to spin-spin coupling with the adjacent methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the neighboring atoms. The N-H protons would appear as broad singlets, and their chemical shift can be variable depending on the solvent and concentration.

Predicted ¹H NMR Data

tert-Butyl Protons (9H): A sharp singlet is expected, typically in the range of δ 1.4-1.5 ppm. This is a characteristic signal for a Boc-protecting group. rsc.org

Isopropyl Methyl Protons (6H): A doublet is anticipated around δ 1.1-1.2 ppm, resulting from coupling to the isopropyl methine proton.

Isopropyl Methine Proton (1H): A septet (or multiplet) is expected in the region of δ 3.0-3.5 ppm.

N-H Protons (2H): Two separate broad singlets are expected, with their chemical shifts being concentration and solvent dependent.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons |

| tert-Butyl | 1.4-1.5 | Singlet | 9 |

| Isopropyl (CH₃) | 1.1-1.2 | Doublet | 6 |

| Isopropyl (CH) | 3.0-3.5 | Septet/Multiplet | 1 |

| N-H | Variable | Broad Singlet | 2 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. For this compound, one would expect to see signals for the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, and the methine and methyl carbons of the isopropyl group. The chemical shifts of these carbons are indicative of their local electronic environment. For instance, the carbonyl carbon will appear significantly downfield due to the deshielding effect of the double-bonded oxygen atoms.

Predicted ¹³C NMR Data

Carbonyl Carbon (C=O): This carbon is expected to resonate in the δ 155-157 ppm region. rsc.org

tert-Butyl Quaternary Carbon (C(CH₃)₃): This signal is typically found around δ 80-82 ppm. rsc.org

tert-Butyl Methyl Carbons (C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group are expected to show a signal around δ 28 ppm. rsc.org

Isopropyl Methine Carbon (CH): This carbon would likely appear in the range of δ 45-55 ppm.

Isopropyl Methyl Carbons (CH(CH₃)₂): The two equivalent methyl carbons of the isopropyl group would be expected around δ 20-25 ppm.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 155-157 |

| tert-Butyl (quaternary C) | 80-82 |

| tert-Butyl (CH₃) | ~28 |

| Isopropyl (CH) | 45-55 |

| Isopropyl (CH₃) | 20-25 |

Mass Spectrometry Techniques (e.g., LC-MS, ESI-MS) for Molecular Identity Verification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in verifying the molecular weight of a synthesized compound and can provide structural information through the analysis of fragmentation patterns. For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) coupled with a mass analyzer are commonly employed, often in conjunction with liquid chromatography (LC-MS).

In a typical ESI-MS experiment in positive ion mode, the molecule would be expected to be observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. Given the molecular weight of 174.24 g/mol , these would appear at m/z values of approximately 175.1, 197.1, and 213.1, respectively.

A key fragmentation pathway for Boc-protected compounds in mass spectrometry involves the loss of the Boc group. nih.gov This can occur through the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the complete loss of the Boc group (100 Da). nih.gov Therefore, significant fragment ions would be expected at m/z values corresponding to [M+H-56]⁺ and [M+H-100]⁺. Further fragmentation of the isopropylhydrazine portion could also occur.

Predicted Mass Spectrometry Data (ESI-MS)

Interactive Table: Predicted m/z Values for this compound and its Fragments

| Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated molecule | ~175.1 |

| [M+Na]⁺ | Sodium adduct | ~197.1 |

| [M+H-C₄H₈]⁺ | Loss of isobutylene from Boc group | ~119.1 |

| [M+H-Boc]⁺ | Loss of the entire Boc group | ~75.1 |

Chromatographic Methods for Purity Assessment (e.g., HPLC, UPLC)

Chromatographic techniques are essential for determining the purity of a chemical compound by separating it from any unreacted starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for this purpose.

The analysis of simple hydrazine derivatives by HPLC can be challenging as they often lack a strong UV chromophore, making detection by standard UV-Vis detectors difficult. researchgate.netciac.jl.cn To overcome this, a common strategy is pre-column derivatization, where the analyte is reacted with a labeling agent to form a derivative that is easily detectable. researchgate.netciac.jl.cn Reagents like o-phthalaldehyde (B127526) (OPA) or p-dimethylaminobenzaldehyde are frequently used for this purpose with hydrazine compounds. ciac.jl.cnresearchgate.net

A typical reversed-phase HPLC or UPLC method for the purity assessment of this compound (potentially after derivatization) would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to ensure good separation of all components. The purity is then determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks. For UPLC, the use of smaller particle size columns allows for faster analysis times and higher resolution compared to traditional HPLC. researchgate.net

Mechanistic Studies and Computational Investigations Pertaining to Tert Butyl 2 Isopropylhydrazinecarboxylate

Elucidation of Reaction Mechanisms in the Synthesis of tert-Butyl 2-isopropylhydrazinecarboxylate

The synthesis of N-substituted hydrazinecarboxylates, including the title compound, fundamentally begins with the preparation of its precursor, tert-butyl carbazate (B1233558). The reaction mechanisms for forming this key intermediate have been well-established and primarily follow pathways involving nucleophilic substitution.

Two prevalent methods for synthesizing tert-butyl carbazate are:

Reaction of Di-tert-butyl dicarbonate (B1257347) with Hydrazine (B178648): This is a common and efficient method. The mechanism involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (also known as Boc anhydride). wikipedia.org This attack leads to the formation of a tetrahedral intermediate, which then collapses, displacing a tert-butoxide group that subsequently decomposes into isobutylene (B52900) and carbon dioxide, or is protonated by the resulting hydrazinium (B103819) ion. A general procedure involves dissolving hydrazine hydrate (B1144303) in a solvent like isopropanol, cooling the solution, and adding di-tert-butyl dicarbonate dropwise. chemicalbook.com The reaction is typically stirred at low temperatures (e.g., 0°C) for a couple of hours to yield tert-butyl hydrazinecarboxylate with high purity. chemicalbook.com A solventless variation of this method has also been reported, where the substrate is stirred directly in molten di-tert-butyl dicarbonate. semanticscholar.org

Reaction of a Carbonate Ester with Hydrazine: An alternative route involves a two-step process starting from phenyl chloroformate and tert-butanol (B103910) to form tert-butyl phenyl carbonate. orgsyn.org This intermediate then reacts with hydrazine hydrate. orgsyn.orgguidechem.com The mechanism proceeds via nucleophilic acyl substitution where the hydrazine attacks the carbonyl carbon of the tert-butyl phenyl carbonate. This results in the displacement of the phenoxide leaving group to form the final tert-butyl carbazate product. orgsyn.org The reaction is often heated to drive it to completion. orgsyn.orgguidechem.com

Once tert-butyl carbazate is synthesized, the introduction of the isopropyl group to form this compound would typically proceed through pathways such as reductive amination with acetone (B3395972) or direct alkylation with an isopropyl halide.

Exploration of Reaction Pathways for Derivatization and Functionalization

The tert-butyl carbazate core is a versatile scaffold for further chemical modification, leading to a diverse range of functionalized derivatives. The presence of the terminal -NH2 group provides a nucleophilic site for various transformations.

Hydrazone Formation: A primary pathway for derivatization is the condensation reaction with aldehydes and ketones to form Schiff bases, specifically hydrazones. nih.gov For instance, refluxing tert-butyl carbazate with an appropriate aldehyde (like 4-hydroxy-3-methoxybenzaldehyde) in ethanol (B145695) yields the corresponding (E)-tert-butyl 2-benzylidenehydrazine-1-carboxylate. nih.gov The mechanism involves the nucleophilic attack of the terminal amino group of the carbazate onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the C=N double bond. mdpi.com This pathway is crucial for creating derivatives like tert-butyl 2-isopropylidenehydrazine-1-carboxylate (from acetone), which could be a precursor to the title compound via reduction.

Alkylation: Direct alkylation of the carbazate nitrogen is another key functionalization strategy. Studies have shown that alkylidene-protected carbazates, such as fluorenylidene tert-butyl carbazate, can be effectively alkylated under mild basic conditions (e.g., using Et4NOH) to produce a variety of protected hydrazine derivatives. researchgate.net This demonstrates a viable route to introduce alkyl groups like isopropyl onto the hydrazine nitrogen.

Other Derivatizations:

Palladium-Catalyzed Cross-Coupling: tert-Butyl carbazate can participate in palladium-catalyzed cross-coupling reactions with vinyl halides, leading to the formation of N-Boc-N-alkenylhydrazines. nbinno.com

Oxidation: The hydrazine moiety can be oxidized, for example with N-bromosuccinimide (NBS), to form di-tert-butyl azodicarboxylate, a valuable reagent in its own right. mdpi.comcore.ac.uk

Peptide Synthesis: It is a fundamental building block in peptide chemistry, often used to determine the optical purity of α-amino aldehydes. nbinno.com

Theoretical Studies and Computational Chemistry Applied to Related Systems

Computational chemistry provides significant insights into the structural, electronic, and reactive properties of tert-butyl carbazate and its derivatives.

Structural Analysis of tert-Butyl Carbazate: X-ray crystallography has revealed detailed structural information about solid-state tert-butyl carbazate. mdpi.comcore.ac.uk Uniquely, the crystal structure shows four independent molecules within the asymmetric unit, indicating slight conformational differences in the solid state. mdpi.com These molecules arrange into rectangular groups and form infinite chains through intermolecular hydrogen bonding between the carbonyl oxygen (C=O) and the amide proton (N-H). mdpi.comcore.ac.uk

| Parameter | Molecule 1 | Molecule 2 | Molecule 3 | Molecule 4 |

| Bond Length (Å) | ||||

| C=O | 1.228 | 1.231 | 1.231 | 1.223 |

| C-N | 1.350 | 1.346 | 1.344 | 1.352 |

| N-N | 1.417 | 1.419 | 1.421 | 1.419 |

| Bond Angle (˚) | ||||

| O=C-N | 125.7 | 125.3 | 125.4 | 125.9 |

| C-N-N | 120.3 | 120.3 | 120.6 | 119.8 |

Table 1: Comparison of selected geometric parameters for the four independent molecules of tert-butyl carbazate found in the crystal structure. Data sourced from crystallographic studies. mdpi.com

DFT Studies on Hydrazone Derivatives: Density Functional Theory (DFT) calculations have been extensively applied to understand the properties of hydrazone derivatives of tert-butyl carbazate. For Schiff bases formed from carbazates, DFT methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to optimize molecular geometries and calculate electronic properties. nih.govmdpi.comnih.gov

These studies often focus on:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution and are used to predict sites for electrophilic and nucleophilic attack.

Reactivity Descriptors: Based on FMO energies, global reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index can be calculated to quantify the molecule's reactive nature. nih.gov

Mechanism Rationalization: Semi-empirical calculations (like PM3) have been used to rationalize the reaction outcomes between hydrazines and dicarbonyl compounds, suggesting that the dehydration of intermediate dihydroxypyrazolidines is the kinetically controlling step that determines the final isomeric product. researchgate.net

These computational approaches are invaluable for predicting the behavior of new derivatives and for designing molecules with specific electronic and reactive properties, providing a powerful complement to experimental synthesis and characterization. nih.govmdpi.com

Future Directions and Emerging Research Avenues Involving Tert Butyl 2 Isopropylhydrazinecarboxylate

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of tert-Butyl 2-isopropylhydrazinecarboxylate typically involves a two-step process: the condensation of tert-butyl carbazate (B1233558) with acetone (B3395972) to form the corresponding hydrazone, followed by reduction of the carbon-nitrogen double bond. ambeed.com While effective, this pathway often relies on stoichiometric reducing agents and traditional solvents. Emerging research is focused on developing greener and more sustainable alternatives that improve efficiency, reduce waste, and utilize more environmentally benign reagents.

Future synthetic strategies are expected to incorporate several key principles of green chemistry. One promising avenue is the exploration of catalytic hydrogenation for the reduction step, replacing less efficient hydride reagents. ambeed.com The use of heterogeneous catalysts, such as palladium on carbon, is already established, but further research into more sustainable and recyclable catalysts, including those based on earth-abundant metals, is a key objective. ambeed.com

Moreover, the development of one-pot procedures that combine the condensation and reduction steps without the need for isolating the intermediate hydrazone could significantly improve process efficiency and atom economy. Research into biocatalysis, employing enzymes to carry out the reductive amination of the acetone precursor, represents another innovative approach to enhance the sustainability of the synthesis. The use of greener solvents, such as bio-based alcohols or even aqueous systems, is also an area of active investigation to minimize the environmental impact of the synthesis.

| Synthetic Strategy | Traditional Method | Potential Sustainable Improvement | Key Benefits |

| Reduction Step | Sodium cyanoborohydride ambeed.com | Catalytic hydrogenation with recyclable catalysts | Higher efficiency, reduced waste, avoidance of toxic reagents |

| Process | Two-step (condensation then reduction) | One-pot synthesis | Increased efficiency, better atom economy |

| Catalysis | Chemical catalysts | Biocatalysis (e.g., using enzymes) | High selectivity, mild reaction conditions |

| Solvents | Organic solvents (e.g., THF, methanol) ambeed.com | Green solvents (e.g., water, bio-alcohols) | Reduced environmental impact |

Expanded Applications in Complex Molecule Synthesis

The utility of this compound as a precursor is well-established, particularly in the synthesis of heterocyclic compounds and peptidomimetics. researchgate.net Its Boc-protected nitrogen allows for controlled reactions, making it an ideal starting material for creating more complex structures. Future research will likely see an expansion of its applications in the synthesis of a wider array of intricate molecules.

One of the most significant applications of this compound is as a key intermediate in the synthesis of the phosphatidylinositol 3-kinase (PI3K) inhibitor, Taselisib. rssing.com In this synthesis, the isopropylhydrazine moiety, derived from this compound, is crucial for the formation of the substituted 1,2,4-triazole (B32235) ring system that is central to the drug's structure. ambeed.comrssing.com This successful application highlights the potential for this building block in the development of other kinase inhibitors and pharmacologically active agents.

Furthermore, its role in the synthesis of azapeptides is an area of growing interest. researchgate.net Azapeptides, where an alpha-carbon of an amino acid residue is replaced by a nitrogen atom, can exhibit enhanced metabolic stability and unique conformational properties. This compound serves as a precursor to aza-amino acids, which can then be incorporated into peptide chains to modulate their biological activity. researchgate.net This opens up new possibilities for designing therapeutic peptides with improved pharmacokinetic profiles. The exploration of this compound as a precursor for other complex heterocyclic systems beyond triazoles is another promising avenue for future research.

| Application Area | Complex Molecule Example | Role of this compound |

| Pharmaceuticals | Taselisib (PI3K inhibitor) rssing.com | Precursor for the isopropyl-substituted triazole core ambeed.com |

| Peptidomimetics | Azapeptides researchgate.net | Building block for aza-amino acid residues researchgate.net |

| Heterocyclic Chemistry | 1,2,4-Triazoles ambeed.com | Source of the N-isopropylhydrazine fragment ambeed.com |

Exploration of New Biological and Material Science Applications through Derivatives

Beyond its use as a synthetic intermediate, derivatives of this compound are being explored for their own intrinsic properties in both biological and material science contexts. The functional handles present in the molecule—the hydrazine (B178648) nitrogens and the carbamate (B1207046) group—allow for straightforward chemical modification to generate libraries of novel compounds with diverse functionalities.

In the realm of drug discovery, the hydrazine scaffold is a well-known pharmacophore found in numerous bioactive compounds. ambeed.com By derivatizing this compound, researchers can explore new chemical space to develop novel therapeutic agents. For instance, the hydrazine moiety can be acylated or condensed with various carbonyl compounds to produce hydrazides and hydrazones, classes of compounds known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The unique substitution pattern provided by the isopropyl and tert-butyl groups can influence the potency, selectivity, and pharmacokinetic properties of these derivatives.

In material science, a particularly intriguing application is the use of this compound as a precursor for stable organic radicals, such as verdazyls. sjsu.eduscholaris.ca These radicals possess unpaired electrons, making them valuable for applications in molecular magnets, spin probes for biological systems, and components in organic electronic devices. sjsu.edu The synthesis of verdazyl radicals often involves the reaction of a bis-hydrazine derivative with an aldehyde, followed by oxidation. sjsu.eduscholaris.ca By using this compound as a starting material, researchers can synthesize verdazyls with specific substitution patterns that tune their electronic and magnetic properties. sjsu.edu Future work in this area could involve incorporating these radical derivatives into polymers or supramolecular assemblies to create novel functional materials.

| Derivative Class | Potential Application Area | Rationale |

| Hydrazides/Hydrazones | Drug Discovery | Hydrazine is a known pharmacophore; derivatization allows for tuning of biological activity. |

| Verdazyl Radicals | Material Science (e.g., molecular magnets, organic electronics) | The compound serves as a precursor to stable radicals with tunable electronic and magnetic properties. sjsu.eduscholaris.ca |

| Aza-peptidomimetics | Medicinal Chemistry | Incorporation into peptides can enhance metabolic stability and modulate biological function. researchgate.net |

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-isopropylhydrazinecarboxylate, and how can intermediates be characterized?

The compound is typically synthesized via Boc protection of 2-isopropylhydrazine. For example, a two-step procedure involves coupling tert-butyl carbamate with isopropylhydrazine under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide). Key intermediates are characterized using ¹H/¹³C NMR to confirm hydrazinecarboxylate formation and IR spectroscopy to verify carbamate C=O stretches (~1680–1720 cm⁻¹). Residual solvents are quantified via GC-MS .

Q. How can the Boc protecting group be selectively removed to generate free 2-isopropylhydrazine?

Deprotection is achieved under acidic conditions (e.g., 4M HCl in dioxane or TFA in dichloromethane) at 0–25°C. The reaction progress is monitored by TLC (Rf shift) or LC-MS. After neutralization, the product is isolated via extraction (e.g., ethyl acetate/water) and purified by column chromatography. Strict anhydrous conditions are critical to avoid side reactions; molecular sieves or inert gas purging are recommended .

Q. What safety protocols are essential when handling this compound in lab settings?

While the compound itself is not explicitly hazardous, its precursors (e.g., hydrazines) are toxic and reactive. Use explosion-proof equipment, avoid sparks, and store in sealed containers at –20°C. Work under fume hoods with PPE (gloves, goggles). For waste, neutralize with dilute HCl before disposal .

Advanced Research Questions

Q. How do steric and electronic factors influence the conformational stability of this compound?

Q. What experimental design strategies optimize yield in large-scale syntheses of this compound?

Use a Box-Behnken design to test variables: reaction temperature (0–25°C), solvent polarity (THF vs. DCM), and stoichiometry (1.0–1.5 eq. Boc reagent). Response surface methodology identifies optimal conditions. For example, higher Boc reagent equivalents in DCM at 15°C maximize yield (>85%) while minimizing byproducts like urea derivatives .

Q. How can conflicting NMR data for this compound derivatives be resolved?

Contradictions often arise from dynamic rotational processes or solvent-dependent shifts. Perform variable-temperature NMR (–60°C to +40°C) to freeze conformers. Use deuterated solvents with contrasting polarities (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding effects. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What advanced techniques validate anhydrous conditions during Boc protection/deprotection?

Monitor water content via Karl Fischer titration (<50 ppm). Use gloveboxes for moisture-sensitive steps or Schlenk lines for inert atmospheres. Confirm anhydrous solvent purity by checking for residual OH peaks in IR (absence of ~3300 cm⁻¹ broad bands). For Boc removal under TFA, track trifluoroacetate byproduct formation via ¹⁹F NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.